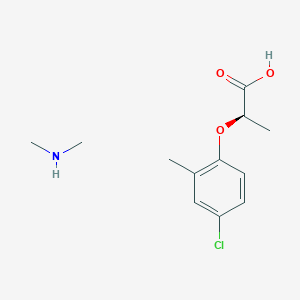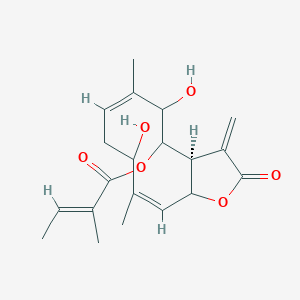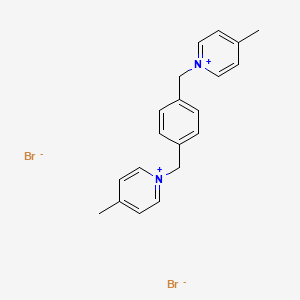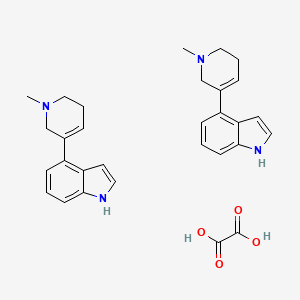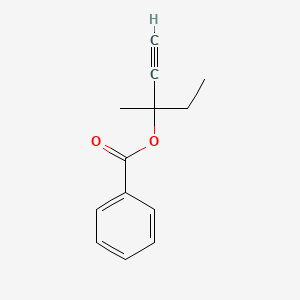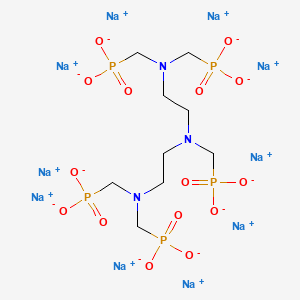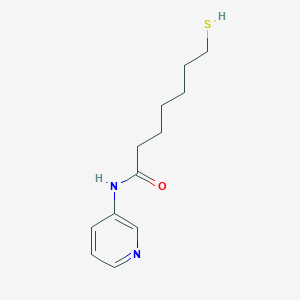
Heptanamide, 7-mercapto-N-3-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanamide, 7-mercapto-N-3-pyridinyl-: is an organic compound with the molecular formula C12H18N2OS. It is characterized by the presence of a heptanamide backbone with a mercapto group at the 7th position and a pyridinyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Heptanamide, 7-mercapto-N-3-pyridinyl- typically involves the reaction of heptanoic acid with thionyl chloride to form heptanoyl chloride. This intermediate is then reacted with 3-mercapto-pyridine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of Heptanamide, 7-mercapto-N-3-pyridinyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: Heptanamide, 7-mercapto-N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Heptanamide, 7-mercapto-N-3-pyridinyl- is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It is used in the design of inhibitors for specific enzymes and receptors.
Medicine: Heptanamide, 7-mercapto-N-3-pyridinyl- has potential therapeutic applications, particularly in the development of drugs targeting specific pathways involved in diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity .
Mecanismo De Acción
The mechanism of action of Heptanamide, 7-mercapto-N-3-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Heptanamide: A simpler analog without the mercapto and pyridinyl groups.
7-Mercaptoheptanoic acid: Lacks the amide and pyridinyl groups.
N-(3-Pyridinyl)heptanamide: Lacks the mercapto group.
Uniqueness: Heptanamide, 7-mercapto-N-3-pyridinyl- is unique due to the combination of the mercapto and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
728890-50-4 |
|---|---|
Fórmula molecular |
C12H18N2OS |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
N-pyridin-3-yl-7-sulfanylheptanamide |
InChI |
InChI=1S/C12H18N2OS/c15-12(7-3-1-2-4-9-16)14-11-6-5-8-13-10-11/h5-6,8,10,16H,1-4,7,9H2,(H,14,15) |
Clave InChI |
SHPVLBRAGPXPLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)CCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






